3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of 3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies and drug discovery.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased resistance to degradation and enhanced performance.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules . The fluorophenyl group can enhance the compound’s binding affinity to target proteins, making it a potent inhibitor or modulator of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(trifluoromethyl)pyridine
- 3-(4-Bromophenyl)-5-(trifluoromethyl)pyridine
- 3-(4-Methylphenyl)-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-11-3-1-8(2-4-11)9-5-10(7-17-6-9)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDAFBJTCJQGKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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